3-Cyclopentylpropionic acid

Beschreibung

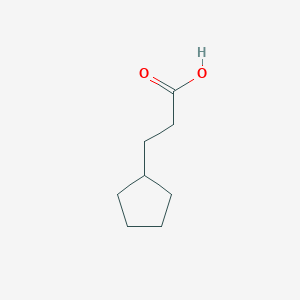

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-cyclopentylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-8(10)6-5-7-3-1-2-4-7/h7H,1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPLANDPDWYOMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059700 | |

| Record name | Cypionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-77-2 | |

| Record name | Cyclopentanepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanepropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclopentylpropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanepropanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cypionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopentylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTANEPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/931H8F0JEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Cyclopentylpropionic Acid

Historical Perspectives on the Synthesis of 3-Cyclopentylpropionic Acid

An early and notable method for the synthesis of this compound, patented in the 1970s, involves the reaction of cyclopentanone (B42830) or cyclopentanol (B49286) with molten alkali hydroxide (B78521). This process is characterized by a two-step thermal decomposition. The reaction proceeds through an initial aldol (B89426) condensation of cyclopentanone, which is base-catalyzed, leading to the formation of a β-keto intermediate. This is followed by a decarboxylation step at high temperatures, which results in the formation of this compound as an alkali metal soap. The free acid is then liberated by subsequent acidification.

A key aspect of this method is the use of two distinct temperature ranges to optimize the reaction. The initial phase of the reaction with molten alkali hydroxide is conducted at a temperature between 200 to 270 °C, followed by a second stage at a higher temperature of 290 to 350 °C. nih.gov This high-temperature approach, while effective, laid the groundwork for the development of more energy-efficient and higher-yielding methods.

Contemporary Synthetic Routes and Advancements

Modern synthetic strategies for producing this compound have focused on improving efficiency, yield, and reaction conditions. These contemporary routes can be broadly categorized into two-step and one-pot syntheses, often employing Michael addition reactions.

Two-step syntheses provide a controlled pathway to this compound, typically involving the formation of an intermediate followed by its conversion to the final product.

One documented two-step synthesis utilizes cyclopentanone and dimethylamine (B145610) as starting materials. google.com In this process, an enamine is first formed from the reaction of cyclopentanone and dimethylamine. This intermediate then undergoes a Michael addition reaction with an acrylate (B77674), such as methyl acrylate, to yield 3-(2-oxocyclopentyl)-propionic ester. google.com This ester is subsequently hydrolyzed to produce this compound. This method simplifies the synthesis process and provides a reliable route to the target compound. google.com

The Michael addition reaction with methyl acrylate is a cornerstone of many modern syntheses of this compound. google.com In a typical two-step process, an enamine is first prepared from cyclopentanone and an organic amine like morpholine (B109124), pyrrolidine, or piperidine, often using a strong acid resin as a catalyst. google.com This enamine intermediate then reacts with methyl acrylate in an alcohol solvent. google.com The resulting product, a 2-(β-carbomethoxyethyl)cyclopentanone, undergoes a palladium-carbon catalyzed hydrogenation to reduce the ketone and hydrolyze the ester, yielding this compound. google.com This approach is favored for its high yield and the relative ease of industrial application. google.com

Table 1: Comparison of Two-Step Synthetic Approaches

| Precursors | Intermediate | Key Reactions | Reported Yield | Reference |

| Cyclopentanone, Dimethylamine | Enamine, 3-(2-oxocyclopentyl)-propionic ester | Enamine formation, Michael addition, Hydrolysis | High | google.com |

| Cyclopentanone, Morpholine | Enamine, 2-(β-carbomethoxyethyl)cyclopentanone | Enamine formation, Michael addition, Hydrogenation, Hydrolysis | 89% | google.com |

One-pot syntheses offer a more streamlined and efficient alternative to multi-step procedures by performing multiple reaction steps in a single reaction vessel.

Table 2: One-Pot Synthesis of this compound

| Reactants | Catalyst | Solvent | Key Steps | Reported Yield | Reference |

| Cyclopentanone, Morpholine, Acrylate | p-Toluenesulfonic acid | Toluene | In situ enamine formation, Michael addition, Hydrolysis | ≥ 90% | google.com |

One-Pot Synthetic Methods

Hydrolysis of Intermediate Esters

A common route to obtaining this compound involves the hydrolysis of its corresponding esters. This process can be carried out under either acidic or basic conditions. For instance, the hydrolysis of a 3-(2-oxocyclopentyl)-propionic ester can be achieved by heating it with an inorganic alkali solution, such as sodium hydroxide or potassium hydroxide, in the presence of an alcohol like methanol (B129727) for 1 to 3 hours. google.com Following the hydrolysis, acidification with a solution like hydrochloric acid to a pH of 3-5 facilitates the isolation of the free acid. google.com Alkaline hydrolysis of cyclopentylpropionic acid esters is a method that can achieve a purity of over 90%, although it necessitates careful control of pH.

Alkali Hydroxide Mediated Conversions of Cyclopentanone or Cyclopentanol

A well-established method for producing this compound involves the reaction of either cyclopentanone or cyclopentanol with molten alkali hydroxide. google.comgoogle.com This process, first patented in the 1970s, operates at high temperatures and results in the formation of an alkali metal salt of the acid, which is then acidified to yield the final product. google.comgoogle.com The reaction is believed to proceed through a series of steps including aldol condensation and decarboxylation. Potassium hydroxide is often the preferred alkali metal hydroxide, though mixtures with sodium hydroxide can also be used. google.comgoogle.com

To optimize the yield and minimize side reactions, a two-stage heating process is employed. google.comgoogle.com The initial stage is conducted at a temperature range of 200°C to 270°C, with an optimal range of 240°C to 260°C, to initiate condensation. google.comgoogle.com The second stage involves heating at a higher temperature range of 290°C to 350°C, optimally between 305°C and 315°C, to drive the decarboxylation and formation of the alkali metal soap of this compound. google.comgoogle.com The reaction is typically allowed to proceed until the evolution of hydrogen gas ceases. google.com

To improve the stirrability of the reaction mixture, additives such as the alkali salt of another carboxylic acid, like isobutyric acid, can be introduced. google.comgoogle.com This can be added as the free acid to form the salt in situ. google.comgoogle.com

Following the high-temperature reaction, the resulting alkali metal soap of this compound is converted to the free acid. google.comgoogle.com This is achieved by diluting the cooled reaction mixture with water and then acidifying it, commonly with a mineral acid such as hydrochloric acid. google.comgoogle.com The organic phase containing the this compound is then separated. google.com

Cross-Electrophilic Coupling Reactions for Carbon-Carbon Bond Construction

Cross-electrophilic coupling reactions represent a modern approach to forming carbon-carbon bonds. While specific examples for the direct synthesis of this compound are not extensively detailed, the principles of these reactions are applicable. For instance, a method involving the cross-electrophilic coupling of an acid anhydride (B1165640) compound with an alkyl bromide has been described as a novel way to construct carbon-carbon bonds through a decarboxylation process. lookchem.com Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, are also utilized in related syntheses, for example, coupling cyclopentyl halides with acrolein derivatives.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.

In the alkali hydroxide mediated synthesis, several parameters can be adjusted. The composition of the base is important, with potassium hydroxide often being favored. The use of additives like isobutyric acid, typically at 5 to 50 mol% relative to the total hydroxide, can enhance the solubility of intermediates and reduce side reactions. google.com A gradual increase in temperature from around 250°C to 315°C is recommended to minimize thermal degradation and tar formation. Following these optimized conditions, yields in the range of 74-79% have been reported for large-scale batches. google.com

For syntheses proceeding through a Michael addition pathway, such as the reaction of a cyclopentanone-derived enamine with an acrylate, yields can be significantly higher, often exceeding 90%. google.com Key parameters for optimization in this route include the molar ratios of reactants. For example, a molar ratio of cyclopentanone to morpholine to p-toluenesulfonic acid to acrylate of 1:1.2:0.1:1.5 has been identified as optimal. google.com The reaction temperature for the addition step is typically maintained between 75-95°C. google.com

Below is a table summarizing representative reaction parameters and yields for the alkali hydroxide method.

| Parameter | Example I google.com | Example II google.com |

| Cyclopentanone (mol) | 12 | 12 |

| Base (NaOH/KOH, mol) | 30 | 30 |

| Isobutyric Acid (mol) | 9 | 9 |

| Reaction Time (h) | 1 + 1 | 1 + 1 |

| Yield (%) | 74 | 79.2 |

Purification Techniques for Synthesized this compound

After synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and catalysts. Common purification methods include washing and fractional distillation. google.com After acidification and separation of the organic phase, the crude product is typically washed with water. google.com Fractional distillation under reduced pressure is then employed to obtain the pure acid. google.com Other potential purification techniques include recrystallization, for which a solvent system of hexane/ethyl acetate (B1210297) has been suggested, or column chromatography using silica (B1680970) gel.

Chemical Transformations and Derivatization of 3 Cyclopentylpropionic Acid

Esterification Reactions of 3-Cyclopentylpropionic Acid

Esterification is a key reaction of this compound, converting it into various ester derivatives. These esters are valuable in the cosmetic and pharmaceutical industries. google.com The lipophilic nature of the cyclopentyl group makes its esters useful as prodrugs, which can be sequestered in fat depots and released slowly through metabolic hydrolysis. wikipedia.org

The formation of alkyl esters from this compound can be achieved through several standard synthetic methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.

One specific method involves heating a mixture of this compound, methanol (B129727), and chlorotrimethylsilane (B32843) in a sealed vial. unirioja.es After heating, the mixture is worked up by dilution with an organic solvent like diethyl ether and neutralized with a basic solution, such as saturated sodium bicarbonate. unirioja.es This process effectively converts the carboxylic acid to its corresponding methyl ester. unirioja.es

Another documented synthesis involves the reaction of this compound with ethyl acetate (B1210297) in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to produce the ethyl ester. mdpi.com

Catalytic methods are crucial for efficient and environmentally benign esterification processes. Both homogeneous and heterogeneous catalysts are employed to facilitate the reaction of this compound with alcohols.

Mg-Al hydrotalcite has been investigated as a solid, heterogeneous catalyst for the esterification of this compound with methanol, particularly as a model reaction for reducing the total acid number (TAN) in crude oils. researchgate.netconicet.gov.ar Hydrotalcites are layered double hydroxides (LDHs) that can function as solid base catalysts. researchgate.netnih.gov

In a study using a Mg-Al hydrotalcite with a Mg/Al molar ratio of 4, the esterification was carried out in a batch reactor. researchgate.net The uncalcined hydrotalcite demonstrated satisfactory performance, which was attributed to a higher concentration of Brønsted basic sites. researchgate.net The reaction achieved a 90% decrease in the total acid number (TAN) after 60 minutes at a relatively low temperature of 80°C. researchgate.net The catalytic activity of hydrotalcites can be influenced by their preparation and pretreatment, such as calcination and rehydration, which affects the nature and density of active sites. researchgate.netaston.ac.uk

Table 1: Reaction Conditions for Esterification with Mg/Al Hydrotalcite researchgate.net

| Parameter | Value |

|---|---|

| Catalyst | Mg-Al Hydrotalcite (Mg/Al = 4) |

| Reactants | This compound, Methanol |

| Temperature | 80 °C |

| Pressure | 3.5 kg/cm ² |

| Reaction Time | 60 min |

The kinetics of the esterification of this compound with methanol, catalyzed by Mg-Al hydrotalcite, have been studied. researchgate.netconicet.gov.ar Research indicates that the reaction follows first-order kinetics. researchgate.net The activation energy (Ea) for this specific reaction over a MgAl LDH catalyst was determined to be 25.3 kJ·mol⁻¹. researchgate.net The reaction rate is influenced by factors such as reaction temperature, catalyst mass, and stirring speed. researchgate.net Generally, increasing the reaction temperature enhances the forward reaction rate and ester conversion. rdd.edu.iqcore.ac.uk

Catalytic Esterification Processes

Amide Formation from this compound

The conversion of this compound to amides is another important transformation. Amides are synthesized by reacting the carboxylic acid, or its activated form, with an amine. pressbooks.puballen.in A direct reaction between a carboxylic acid and an amine is often inefficient and requires a coupling agent to facilitate the formation of the amide bond. allen.infishersci.nl

In one documented synthetic scheme, this compound was reacted with an amine in the presence of diisopropylethylamine and the coupling agent COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in dichloromethane (B109758) (DCM) to form the corresponding amide. researchgate.net Other common methods for amide synthesis involve converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which then readily reacts with an amine. fishersci.nl Various coupling reagents developed for peptide synthesis, such as DCC (dicyclohexylcarbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also widely used for general amide formation. allen.infishersci.nl

Reduction of the Carboxylic Acid Moiety to Alcohols

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 3-cyclopentylpropan-1-ol. This reduction typically requires strong reducing agents due to the low reactivity of the carboxyl group. chemistrysteps.comlibretexts.org

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. chemistrysteps.com The reaction proceeds through a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group, forming an aldehyde intermediate. libretexts.org This aldehyde is more reactive than the initial carboxylic acid and is immediately further reduced to the primary alcohol. chemistrysteps.comjove.com

Borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃-THF), is another effective reagent for this transformation. libretexts.orgjove.com Borane is often preferred due to its high selectivity for carboxylic acids, allowing for their reduction in the presence of other functional groups that might be affected by LiAlH₄. jove.comyoutube.comkhanacademy.org

A specific synthesis of 3-cyclopentyl-1-propanol (B1585541) from this compound has been documented using a reagent prepared from sodium borohydride, dimethyl sulfide (B99878), and boron trifluoride diethyl etherate in tetrahydrofuran. prepchem.com This method resulted in an 87.5% yield of the desired alcohol. prepchem.com

Table 2: Reagents for the Reduction of this compound

| Reducing Agent | Key Features |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Strong, non-selective reducing agent that reduces carboxylic acids and other carbonyl compounds. chemistrysteps.comlibretexts.org |

| Borane (BH₃-THF) | Selectively reduces carboxylic acids faster than many other functional groups. jove.comyoutube.comkhanacademy.org |

Synthesis of 3-Cyclopentyl-1-propanol

The conversion of this compound to 3-cyclopentyl-1-propanol represents a fundamental reduction of a carboxylic acid to a primary alcohol. This transformation can be effectively achieved using a borane-dimethyl sulfide complex, a common and selective reducing agent for carboxylic acids.

A documented synthesis procedure involves the reaction of this compound with a pre-formed borane reagent. prepchem.com The process begins with charging a reaction vessel with sodium borohydride, tetrahydrofuran (THF), dimethyl sulfide, and boron trifluoride diethyl etherate at a low temperature (0°-5°C). prepchem.com After a brief stirring period to allow for the formation of the borane-dimethyl sulfide complex (BMS), this compound is added dropwise while maintaining the temperature between 35°-40°C. prepchem.com The reaction mixture is then stirred overnight at room temperature. prepchem.com Subsequent hydrolysis of the intermediate borate (B1201080) ester, followed by distillation of the crude product, yields 3-cyclopentyl-1-propanol with a high yield of approximately 87.5%. prepchem.com

Table 1: Reagents and Conditions for the Synthesis of 3-Cyclopentyl-1-propanol prepchem.com

| Reagent/Parameter | Details |

| Starting Material | This compound |

| Reducing Agent System | Sodium borohydride, Dimethyl sulfide, Boron trifluoride diethyl etherate |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | 35°-40°C (during addition) |

| Reaction Time | Overnight |

| Work-up | Hydrolysis, Distillation |

| Product | 3-Cyclopentyl-1-propanol |

| Reported Yield | 87.5% |

Synthesis of Hydrazide Derivatives of this compound

Hydrazide derivatives are important synthetic intermediates, often used to create larger, more complex molecules like hydrazones, which have shown a wide spectrum of biological activities. researchgate.net The synthesis of this compound hydrazide is the first crucial step in developing these derivatives.

The general synthetic route begins with the esterification of this compound, typically by reacting it with an alcohol (like methanol or ethanol) in the presence of an acid catalyst. This converts the carboxylic acid into its corresponding ester. The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). In this nucleophilic acyl substitution reaction, the hydrazino group displaces the alkoxy group of the ester to form the stable this compound hydrazide. This hydrazide serves as a key building block for further derivatization. ingentaconnect.combenthamdirect.com

Structural Modifications for Enhanced Bioactivity

The hydrazide of this compound provides a reactive platform for structural modifications aimed at enhancing biological activity. ingentaconnect.com A common strategy is the condensation of the hydrazide with various substituted aromatic aldehydes. researchgate.netbenthamdirect.com This reaction forms N-benzylidene-3-cyclopentylpropionic acid hydrazide derivatives, also known as hydrazones. ingentaconnect.comresearchgate.net

In a study exploring their potential as mosquitocidal agents, a series of these hydrazone derivatives were synthesized and evaluated for their larvicidal effects against Aedes aegypti, a significant vector for infectious diseases. ingentaconnect.combenthamdirect.comusda.gov The research identified specific structural features that led to potent bioactivity. The introduction of different substituents on the benzylidene portion of the molecule allowed for a systematic investigation of structure-activity relationships (SAR). benthamdirect.com

The findings revealed that certain derivatives were highly effective. Notably, the unsubstituted N-(benzylidene)-3-cyclopentylpropionic acid hydrazide and the N-(4-isopropylbenzylidene)-3-cyclopentylpropionic acid hydrazide were the most potent larvicides in the tested series. ingentaconnect.combenthamdirect.com These compounds demonstrated significant larvicidal activity, highlighting them as promising candidates for the development of new mosquito control agents. benthamdirect.comusda.gov

Table 2: Mosquitocidal Activity of Selected this compound Hydrazone Derivatives against Aedes aegypti Larvae ingentaconnect.combenthamdirect.com

| Compound | Structure | LC₅₀ (μg/μL) |

| N-(Benzylidene)-3-cyclopentylpropionic acid hydrazide | Cyclopentyl-CH₂CH₂-CO-NH-N=CH-Ph | 0.0097 |

| N-(4-Isopropylbenzylidene)-3-cyclopentylpropionic acid hydrazide | Cyclopentyl-CH₂CH₂-CO-NH-N=CH-C₆H₄-CH(CH₃)₂ | 0.2729 |

Exploration of Novel Derivatives and Analogs

The core structure of this compound serves as a scaffold for the creation of diverse derivatives and analogs, driven by the search for new therapeutic agents and molecules with unique properties. google.com

One avenue of exploration involves amide bond formation. This compound can be coupled with various amines using peptide coupling reagents. For example, it has been used in the synthesis of complex heterocyclic structures intended as potential inhibitors of Mycobacterium tuberculosis. researchgate.net In one synthetic scheme, this compound was coupled with a tetrahydropyrimidine (B8763341) intermediate using COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) as the coupling agent to form an amide linkage. researchgate.net This demonstrates its utility as a building block for constructing larger, biologically relevant molecules.

Another class of related compounds includes β-amino acid analogs. 3-Amino-3-cyclopentylpropanoic acid, a non-proteinogenic β-amino acid, has been investigated for its potential neuroprotective effects. The presence of the cyclopentyl group enhances lipophilicity compared to simpler analogs, which can improve membrane permeability.

Furthermore, derivatives where the propionic acid chain is modified have also been explored. The synthesis of 3-cyclopentyl-1-propyne, an alkyne analog, highlights a different type of chemical reactivity. The terminal alkyne group allows for participation in reactions like "click chemistry," which are not possible with the original carboxylic acid, thereby expanding the synthetic utility of the cyclopentylpropane scaffold. The development of 3-substituted cyclopentylamine (B150401) derivatives has also been pursued for their potential to inhibit enzymes like fatty acid synthase (FAS), which is a target in cancer therapy. google.com

Table 3: Examples of Novel Derivatives and Analogs of this compound

| Compound Class | Example Structure/Precursor | Synthetic Application/Potential Use | Reference |

| Amide Derivative | 3-Cyclopentyl-1-(tetrahydropyrimidin-1(2H)-yl)propan-1-one | Intermediate for inhibitors of Mycobacterium tuberculosis EthR | researchgate.net |

| Amino Acid Analog | 3-Amino-3-cyclopentylpropanoic acid | Peptidomimetics, potential neuroprotective agents | |

| Amine Analog | 3-Substituted cyclopentylamines | Fatty acid synthase (FAS) inhibitors for cancer therapy | google.com |

| Alkyne Analog | 3-Cyclopentyl-1-propyne | Building block for click chemistry and triazole synthesis |

Biological Interactions and Significance of 3 Cyclopentylpropionic Acid and Its Analogs

Role in Cellular Metabolism and Signaling Pathways

3-Cyclopentylpropionic acid, also known as cypionic acid, is a bioactive phytochemical recognized for its interactions within biological systems. biosynth.com While not a naturally occurring metabolite in humans, it has been identified in human blood, indicating its presence as part of the human exposome—the collection of all environmental exposures an individual experiences in a lifetime. hmdb.ca The compound's role in cellular processes is an area of active research.

In terms of metabolism, it is processed by gut bacteria into metabolites such as caproic acid and acetate (B1210297) extract. biosynth.com The cyclopentyl group imparts lipophilicity to the molecule, which influences its metabolic handling. wikipedia.org This characteristic allows for the creation of prodrugs that can be stored in fat depots and released slowly by metabolic enzymes. wikipedia.org

From a signaling perspective, research has pointed to the involvement of related compounds in specific cellular pathways. For instance, bicyclic heteroaryl compounds based on a this compound structure have been developed as inhibitors of the Protease-Activated Receptor 2 (PAR-2) signaling pathway. google.com This pathway is implicated in inflammation and nociception. google.com

Involvement in Metabolic Pathways as Intermediates or Precursors

This compound primarily functions as a precursor in pharmaceutical synthesis rather than as a direct intermediate in core metabolic pathways like the citric acid cycle. wikipedia.orgsajaa.co.za Its most significant role is in the creation of ester prodrugs. wikipedia.org In this context, the acid is esterified with an active drug molecule. This process creates a derivative with enhanced pharmacokinetic properties, such as a longer half-life. wikipedia.org Once administered, metabolic enzymes slowly hydrolyze the ester bond, releasing the active drug over time. wikipedia.org

The compound itself is metabolized by gut microbiota, which breaks it down into caproic acid and acetate. biosynth.com This demonstrates its role as a substrate or precursor for bacterial metabolic activities, which can influence the host's metabolic environment. biosynth.com While compounds with similar structures can act as intermediates in various biological systems, the primary documented involvement of this compound is as an exogenous compound that enters metabolic processes through biotransformation by gut bacteria or as a component of synthetically designed prodrugs. biosynth.comwikipedia.orgsolubilityofthings.com

Potential in Disease Pathology Research

The unique properties of this compound have positioned it as a compound of interest in disease pathology research, particularly concerning inflammatory and metabolic conditions. biosynth.com Studies have indicated its potential benefits in autoimmune diseases, bowel disease, and metabolic disorders. biosynth.com

A significant area of research involves its use in developing inhibitors for the PAR-2 signaling pathway. google.com The inhibition of this pathway is a therapeutic strategy for treating, preventing, or reducing inflammation and pain. google.com This has direct implications for inflammatory bowel diseases such as Crohn's disease and ulcerative colitis, as well as irritable bowel syndrome. google.com Furthermore, its role as a bioactive phytochemical that can inhibit enzymes in human pathogens suggests a potential application in infectious disease research. biosynth.com

Interactions with Biological Targets and Enzymes

This compound has been shown to exhibit direct inhibitory effects on specific enzymes. Research has identified it as an inhibitor of enzymes targeted in human pathogens, including HIV. biosynth.com The mechanism of this inhibition involves the compound binding to magnesium, which in turn blocks the active site on the target enzyme. biosynth.com This action prevents the enzyme from performing its function of cleaving other molecules. biosynth.com

| Target Enzyme System | Pathogen | Mechanism of Inhibition |

| Pathogen-specific enzymes | Human Immunodeficiency Virus (HIV) | Binds to magnesium, blocking the enzyme's active site and preventing molecular cleavage. biosynth.com |

While direct studies on this compound's effect on neuronal excitability are limited, the activities of its structural analogs provide significant insight. The modulation of neuronal excitability often involves interactions with ion channels and neurotransmitter receptors. queensu.canih.gov Excitatory neurotransmitters like glutamate (B1630785) activate receptors such as NMDA and AMPA, leading to depolarization and an increased likelihood of firing an action potential. nih.govembopress.org Conversely, inhibitory neurotransmitters like GABA typically open chloride channels, causing hyperpolarization and decreasing the probability of firing. nih.govjustintimemedicine.com

A derivative, 3-Amino-3-cyclopentylpropanoic acid, has garnered attention for its potential neuroprotective effects. Research suggests this analog may modulate neurotransmitter systems, which could offer therapeutic benefits for neurodegenerative conditions. The cyclopentyl group can enhance hydrophobicity compared to other substituents like a phenyl group, potentially improving membrane permeability and interaction with targets in the central nervous system. The general mechanism by which such compounds can influence neuronal activity is by altering the balance between excitatory and inhibitory signals, often through direct or indirect action on ion channels or neurotransmitter receptors that control ion flow and membrane potential. queensu.canih.gov

Biological Activities of Derivatives

Derivatives of this compound have been synthesized and studied for a wide range of biological activities, extending the therapeutic potential of the core chemical structure. A primary application is the creation of ester prodrugs to improve the delivery and extend the action of various hormones and steroids. wikipedia.org Beyond this, specific derivatives have shown promise as antimicrobial, anti-inflammatory, and neuroactive agents. ontosight.aijournalijar.com

For example, the ethyl ester of this compound has demonstrated antibacterial properties. journalijar.com Another derivative, CHEMBL1330610, has been investigated for its potential anti-inflammatory, antimicrobial, or anticancer activities. ontosight.ai Furthermore, amino acid derivatives such as 3-Amino-3-cyclopentylpropanoic acid are noted for their neuroprotective properties.

| Derivative Name | Class/Type | Investigated Biological Activity | Key Research Finding |

| Testosterone (B1683101) Cypionate | Ester Prodrug | Androgen Replacement | The cypionate ester increases the half-life of testosterone, allowing for less frequent dosing. wikipedia.org |

| Estradiol (B170435) Cypionate | Ester Prodrug | Estrogen Replacement | Provides a long-acting form of estradiol for hormone therapy. wikipedia.org |

| This compound, ethyl ester | Ester | Antibacterial | Identified as a bioactive component with antibacterial properties in a GC-MS analysis of Spirogyra extracts. journalijar.com |

| CHEMBL1330610 | Imidamide Ester | Anti-inflammatory, Antimicrobial, Anticancer | Studied for a range of potential biological activities, including enzyme inhibition and receptor binding. ontosight.ai |

| 3-Amino-3-cyclopentylpropanoic acid | β-Amino Acid | Neuroprotective | Exhibits neuroprotective properties and may modulate neurotransmitter systems. |

Anti-inflammatory Properties

This compound is recognized as a structural component for the development of anti-inflammatory drugs. epa.gov Research is actively exploring its potential in creating new anti-inflammatory therapies. While direct anti-inflammatory data on the parent compound is not extensively detailed, its derivatives have been identified in contexts suggesting such activity.

An ester derivative, This compound, 2-dimethylaminoethyl ester , has been identified as a constituent in the plant Euphorbia hirta and the mushroom Pleurotus ostreatus, both of which are studied for their anti-inflammatory effects. osti.govnih.govhabitablefuture.orgontosight.ai Similarly, an amide of this compound, 4''-(2-Butyl-6-isopropyl-4-oxo-4H-quinazolin-3-ylmethyl)-biphenyl-2-sulfonic acid (3-cyclopentyl-propionyl)-amide , belongs to the quinazoline (B50416) class of compounds, which are known for their anti-inflammatory activities. researchgate.net Analogs of this compound have also been investigated for their potential anti-inflammatory properties, indicating a broader interest in this chemical scaffold for therapeutic development. nih.gov

Analgesic Effects

There is growing research interest in the application of this compound for developing analgesic therapies. The compound was part of a scaffold used in the in-vivo screening of a large combinatorial library to identify novel compounds with analgesic properties. dergipark.org.tr This suggests that its structural framework is suitable for creating derivatives with pain-relieving effects. Further highlighting this potential, a study on hydrazone derivatives of this compound was referenced in the context of searching for new, potent analgesic drugs to address the limitations of current non-steroidal anti-inflammatory drugs (NSAIDs). cdnsciencepub.com

Anticonvulsant Properties

This compound serves as a building block in the synthesis of pharmaceutical agents, including those with anti-epileptic properties. epa.gov The core five-membered ring structure is of particular interest in this field. A study exploring amino acid analogues possessing a five-membered ring, such as a cyclopentane (B165970), proposed and tested the hypothesis that such structures could confer anticonvulsant activity. asm.org This research found that compounds like 1-aminocyclopentane carboxylic acid were effective against seizures in maximal electroshock tests, lending support to the idea that the cyclopentyl group is a key feature for this type of biological activity. asm.org

Mosquitocidal Activity of Hydrazone Derivatives

In the search for new and effective insecticides to combat disease-transmitting vectors like the Aedes aegypti mosquito, derivatives of this compound have emerged as promising candidates. microbiologyresearch.org The rise of insecticide resistance necessitates the development of novel bioactive molecules, and research has focused on hydrazone derivatives for this purpose. microbiologyresearch.orgnih.gov

A series of N-(benzylidene)-3-cyclopentylpropionic acid hydrazide derivatives were synthesized and evaluated for their lethal effects on the larvae and adult females of the Aedes aegypti mosquito. microbiologyresearch.org The study found that these compounds displayed significant larvicidal activity, although their effectiveness against adult mosquitoes was weak. microbiologyresearch.org

Two compounds in particular, N-(Benzylidene)-3-cyclopentylpropionic acid hydrazide (2a) and N-(4-isopropylbenzylidene)-3-cyclopentylpropionic acid hydrazide (2i), were identified as the most potent larvicides in the series. microbiologyresearch.org Their high efficacy against the first instar larvae makes them strong candidates for further investigation in mosquito control programs. microbiologyresearch.org

Interactive Data Table: Larvicidal Activity of this compound Hydrazone Derivatives against 1st Instar Aedes aegypti Larvae

| Compound ID | Chemical Name | LC50 (μg/μL) | 95% Confidence Interval (μg/μL) |

| 2a | N-(Benzylidene)-3-cyclopentylpropionic acid hydrazide | 0.0097 | 0.005 - 0.017 |

| 2i | N-(4-isopropylbenzylidene)-3-cyclopentylpropionic acid hydrazide | 0.2729 | 0.223 - 0.336 |

| Data sourced from a 2018 study on hydrazone derivatives. microbiologyresearch.org |

Antimicrobial and Anticancer Properties of Related Compounds

The chemical scaffold of this compound is present in various derivatives and related compounds that have been investigated for their potential antimicrobial and anticancer activities. nih.gov

For instance, the ester This compound, 2-dimethylaminoethyl ester was identified in extracts of the mushroom Pleurotus ostreatus and the plant Acanthospermum hispidum. ontosight.ainih.gov These extracts demonstrated both antibacterial and anticancer activities, with the ethanolic extract of A. hispidum showing potent growth inhibition of the MCF-7 human breast cancer cell line. ontosight.ainih.gov

Furthermore, a complex amide derivative, 4''-(2-Butyl-6-isopropyl-4-oxo-4H-quinazolin-3-ylmethyl)-biphenyl-2-sulfonic acid (3-cyclopentyl-propionyl)-amide , is part of the quinazoline family, a class of compounds recognized for their broad biological activities, including anticancer and antimicrobial effects. researchgate.net While not a direct derivative, 3-Cyclopentyl-1-propyne has also been studied, with its derivatives showing potential for inducing apoptosis in cancer cell lines and inhibiting bacteria like Staphylococcus aureus and Escherichia coli.

Biodegradation Pathways and Environmental Fate

The environmental fate of this compound and related cycloalkane carboxylic acids is primarily dictated by microbial degradation. These compounds, which can be found in the environment as components of oil sand tailings and as metabolites from other contaminants, are susceptible to breakdown by various microorganisms. nih.govmicrobiologyresearch.org

The primary mechanism for the breakdown of the alkyl side chain of compounds like this compound is β-oxidation. dergipark.org.tr In this well-established metabolic process, the propionic acid side chain is shortened by two carbons at a time. Generally, the degradation of n-alkylcycloalkanes begins with the oxidation of the terminal methyl group of the side chain to a carboxylic group, which is then processed through β-oxidation. dergipark.org.tr

In anaerobic environments, such as contaminated aquifers, sulfate-reducing bacteria have been shown to degrade related alicyclic hydrocarbons. For example, during the biodegradation of ethylcyclopentane (B167899) by a microbial enrichment, metabolites structurally similar to this compound were identified, specifically ethylcyclopentylpropionic acid . nih.gov This suggests that the cyclopentane ring structure can be metabolized under these conditions.

Further microbial metabolism of the cyclopentane ring itself can occur. Studies on cyclohexane (B81311) carboxylic acid, a similar compound, show that aerobic bacteria can employ pathways that aromatize the saturated ring, ultimately forming compounds like p-hydroxybenzoic acid, which then undergoes ring cleavage. Another documented pathway for cyclic compounds involves hydrolytic cleavage of the ring, followed by further oxidation. While these pathways are documented for related cyclic acids, they indicate the likely routes for the complete biodegradation of this compound in the environment. dergipark.org.trmicrobiologyresearch.org Additionally, this compound has been identified as an intermediate metabolite during the bioremediation of the pesticide cypermethrin (B145020) by Bacillus brevis.

Anaerobic Biodegradation of Alicyclic Hydrocarbons

The anaerobic biodegradation of alicyclic hydrocarbons, such as those found in gasoline and natural gas condensate, is a significant environmental process carried out by various microorganisms. nih.gov Studies have demonstrated that a wide range of these compounds, including unsubstituted, methyl-substituted, and ethyl-substituted cyclopentanes and cyclohexanes, can be broken down under anoxic conditions, particularly in the presence of sulfate. nih.gov This process is a key mechanism for the natural attenuation of hydrocarbon contaminants in environments like anoxic aquifers. nih.govnih.gov

Research has shown that microorganisms from contaminated aquifers can metabolize these alicyclic compounds without a significant lag phase, especially under sulfate-reducing conditions. nih.gov The bacterial communities involved often include sulfate-reducing bacteria, such as those related to the genera Desulfotomaculum and Syntrophobacter. nih.govresearchgate.netresearchgate.net

A primary mechanism for activating these chemically stable hydrocarbons in the absence of oxygen is through the addition of the hydrocarbon to the double bond of fumarate, a common intermediate in the tricarboxylic acid cycle. nih.govnih.govfrontiersin.org This "fumarate addition" reaction is a novel enzymatic strategy that produces a succinyl derivative of the parent hydrocarbon. nih.gov For instance, the anaerobic activation of ethylcyclopentane under sulfate-reducing conditions proceeds via this mechanism, leading to the formation of alkylsuccinate derivatives. nih.gov This activation strategy has been observed not only in laboratory cultures but also in hydrocarbon-impacted field sites, indicating its environmental relevance. nih.govnih.gov

Metabolite Identification in Biodegradation Processes (e.g., Ethylcyclopentylpropionic acid)

The study of anaerobic hydrocarbon biodegradation relies heavily on the identification of transient metabolites, which provides crucial evidence for the metabolic pathways involved. Using techniques like gas chromatography-mass spectrometry (GC-MS), researchers have identified several key intermediates in the breakdown of alicyclic hydrocarbons. nih.govgeologyscience.ru

In the case of ethylcyclopentane degradation by sulfate-reducing bacterial enrichments, several metabolites have been detected. nih.gov The initial activation step involves the addition to fumarate, forming ethylcyclopentylsuccinic acids. nih.gov Subsequent steps in the proposed pathway lead to the formation of other acidic metabolites. Through comparison with authentic standards and mass spectral analysis, compounds such as ethylcyclopentylpropionic acid and ethylcyclopentylcarboxylic acid have been identified as transient products during the biodegradation of ethylcyclopentane. nih.govresearchgate.net

The detection of these specific metabolites in laboratory cultures and their correlation with compounds found in contaminated groundwater samples provide strong evidence for the in-situ anaerobic biodegradation of alicyclic hydrocarbons. nih.govnih.gov The table below summarizes key metabolites identified during the anaerobic degradation of certain alicyclic hydrocarbons.

Table 1: Metabolites Identified in Anaerobic Biodegradation of Alicyclic Hydrocarbons

| Parent Hydrocarbon | Identified Metabolite(s) | Analytical Method | Reference |

| Ethylcyclopentane | Ethylcyclopentylsuccinic acids | GC-MS | nih.gov |

| Ethylcyclopentane | Ethylcyclopentylpropionic acid | GC-MS | nih.gov |

| Ethylcyclopentane | Ethylcyclopentylcarboxylic acid | GC-MS | nih.govresearchgate.net |

| Cyclopentane | This compound | GC-MS | geologyscience.ru |

Human Exposome and this compound Detection in Biospecimens

The human exposome encompasses the totality of all non-genetic exposures an individual experiences from conception throughout life, including environmental chemicals, diet, and lifestyle factors. hmdb.caexposomemoonshot.org Studying the exposome is critical for understanding the environmental contributors to human health and disease. exposomemoonshot.org Untargeted biomonitoring, often using high-resolution mass spectrometry, is a key approach to characterizing the vast array of chemicals present in human biospecimens like blood, tissues, and stool. nih.gov

This compound is considered part of the human exposome. hmdb.ca It is not a naturally occurring metabolite in humans; its presence indicates exposure to the compound or its derivatives from environmental or occupational sources. hmdb.ca The detection and quantification of such exogenous compounds are essential for assessing potential health risks and for prioritizing chemicals of concern. nih.gov

Recent analytical advancements have enabled the detection of a wide range of chemicals in human samples. For instance, workflows have been developed to analyze human plasma, lung tissue, and other biospecimens for hundreds of environmental chemicals. nih.gov Specifically, this compound has been identified in human blood, confirming that human exposure to this compound occurs. hmdb.ca The development of machine learning models to predict the blood concentrations of chemicals based on their properties and exposure patterns is an emerging area of research aimed at better understanding the human exposome. nih.gov

Table 2: Detection of this compound in Human Biospecimens

| Compound | Biospecimen | Status | Significance | Reference |

| This compound | Blood | Detected | Part of the human exposome; indicates exposure to the compound or its derivatives. | hmdb.ca |

Applications in Advanced Research and Development

Pharmaceutical Research and Drug Development

In the pharmaceutical industry, 3-Cyclopentylpropionic acid is primarily utilized as a key chemical intermediate and a modifying agent to improve the therapeutic profiles of active pharmaceutical ingredients (APIs). mlunias.comnbinno.com

This compound is an important organic building block used in the synthesis of a variety of pharmaceutical compounds. chemicalbook.comlookchem.com Its role as a chemical intermediate is crucial, providing a foundational structure that is modified in subsequent steps to produce the final API. mlunias.com A primary application is in the synthesis of steroid esters, most notably Testosterone (B1683101) Cypionate and Estradiol (B170435) Cypionate. chemicalbook.comlookchem.comlookchem.com In these syntheses, the carboxylic acid group of this compound reacts with a hydroxyl group on the steroid molecule to form an ester linkage. This process highlights its utility in creating specific molecular structures required for novel therapies. mlunias.com

Table 1: Examples of Pharmaceutical Compounds Synthesized Using this compound

| Drug Name | Parent Compound | Therapeutic Use |

|---|---|---|

| Testosterone Cypionate | Testosterone | Hormone replacement therapy for testosterone deficiency lookchem.com |

A significant application of this compound is in the development of prodrugs, which are inactive derivatives that convert into the active parent drug within the body. nih.gov The primary purpose of creating a prodrug is often to overcome limitations of the parent molecule, such as poor solubility, rapid metabolism, or inadequate permeability. mdpi.comrsc.org

By esterifying an active drug with this compound, a "cypionate" ester is formed. indiamart.com The addition of the cyclopentylpropionyl group increases the lipophilicity (fat-solubility) of the drug molecule. This modification is particularly useful for creating long-acting injectable formulations. When a lipophilic prodrug like Testosterone Cypionate is injected intramuscularly in an oil-based vehicle, it forms a depot in the muscle tissue. From this depot, the drug is released slowly into the bloodstream, and enzymes then cleave the ester bond to release the active testosterone over an extended period. This prodrug strategy effectively modifies the drug's pharmacokinetic profile, allowing for less frequent dosing and more stable plasma concentrations. nih.govmdpi.com

The derivatives of this compound are primarily associated with the therapeutic area of endocrinology and hormone replacement therapy . As an essential component of Testosterone Cypionate and Estradiol Cypionate, it plays a role in treatments for conditions arising from hormone deficiencies. lookchem.com

Testosterone Deficiency: Testosterone Cypionate is a widely used medication for treating hypogonadism in males, a condition characterized by low testosterone levels. lookchem.com

Menopausal Symptoms and Gynecological Conditions: Estradiol Cypionate is used in hormone therapy for women to manage symptoms of menopause and for other gynecological purposes.

Fragment-Based Drug Discovery (FBDD) is a modern approach to finding new drug candidates. It involves screening libraries of small, low-molecular-weight compounds, known as "fragments," to identify those that bind to a biological target. nih.govmdpi.com These initial fragment hits serve as starting points for building more potent and selective lead compounds. mdpi.com

While specific instances are not broadly published, derivatives of this compound are well-suited for inclusion in fragment libraries due to their structural characteristics:

Low Molecular Weight: The compound itself has a molecular weight of 142.20 g/mol , fitting the typical profile of a fragment. sigmaaldrich.com

Defined 3D Structure: The cyclopentyl ring provides a defined, non-planar shape that can effectively probe hydrophobic pockets on a protein's surface.

Functional Handle: The carboxylic acid group serves as a "handle" or vector, providing a point for synthetic elaboration to "grow" the fragment into a more complex molecule with higher affinity for the target. youtube.com

Researchers can use derivatives of this compound to explore the binding sites of proteins and develop novel therapeutics for a wide range of diseases, from cancer to infections. nih.govmdpi.com

Chemical Research and Material Science

Beyond its pharmaceutical applications, this compound and its derivatives are valuable in chemical synthesis and the development of new materials. google.com

The distinct chemical properties of this compound make it useful in the polymer and plastics industry. nbinno.com It can function as a chain transfer agent during polymerization reactions. In this role, it helps control the molecular weight and architecture of the resulting polymer, which is a critical factor in tailoring the material's final properties, such as durability and flexibility. nbinno.com

Furthermore, it is used as a stabilizer for polyvinyl chloride (PVC), enhancing the material's resistance to degradation from heat and light. Its applications extend to specialized materials, including: nbinno.com

Additives in specialized construction admixtures.

Components in the formulation of electronic-grade materials.

Precursors for high-performance optical resins.

These applications demonstrate its role in creating advanced materials with improved performance characteristics. nbinno.com

Use as a Reagent and Intermediate in Diverse Chemical Reactions

This compound, also known as cypionic acid, serves as a crucial organic building block and reaction intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry. lookchem.comwikipedia.org A reaction intermediate is a molecular entity that is formed from reactants and reacts further to give the observed products of a chemical reaction. wikipedia.org

The primary and most well-documented application of this compound is as a key precursor in the production of Testosterone Cypionate. lookchem.comchemicalbook.com In this synthesis, the carboxylic acid functional group of this compound is activated and then esterified with the 17β-hydroxyl group of testosterone. This process attaches the cyclopentylpropionate tail to the testosterone molecule, a modification that significantly alters the pharmacokinetic properties of the hormone, allowing for its slow release from the injection site and extending its duration of action in the body.

Its utility extends to the synthesis of other organic compounds. For instance, it can be used as a starting material for the preparation of 3-cyclopentyl-1-propanol (B1585541) through reduction of the carboxylic acid group. This demonstrates its role as a versatile intermediate that enables the introduction of the cyclopentylpropyl moiety into various molecular scaffolds. The synthesis of this compound itself is well-established, with processes described involving the reaction of cyclopentanone (B42830) or cyclopentanol (B49286) with molten alkali hydroxide (B78521) under specific temperature conditions. chemicalbook.comgoogle.com

The table below summarizes key reactions where this compound is utilized as an intermediate.

| Product | Reaction Type | Role of this compound | Reference |

|---|---|---|---|

| Testosterone Cypionate | Esterification | Acylating agent for testosterone | lookchem.comchemicalbook.com |

| 3-Cyclopentyl-1-propanol | Reduction | Starting material | N/A |

Understanding Structure-Activity Relationships of Organic Compounds

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how a molecule's chemical structure correlates with its biological activity or physical properties. nih.gov this compound has been utilized in such studies as a reference or control compound to elucidate the functional importance of other chemical moieties.

A notable example is found in the development of lipid nanoparticles (LNPs) for mRNA delivery. In a study focused on creating ionizable lipids containing lipoic acid to enhance mRNA transfection efficiency, researchers synthesized a control lipid, CA-A2B2CD3. acs.org To create this control, they deliberately replaced the functional lipoic acid component with this compound. acs.orgacs.org This substitution allowed for a direct comparison to isolate the effect of the lipoic acid's disulfide ring.

The resulting LNPs containing the this compound-derived lipid (CA-A2B2CD3) were compared against those with the lipoic acid-derived lipid (LA-A2B2CD3). The findings were conclusive: the lipoic acid-containing LNPs had significantly higher transfection efficiency (approximately 100-fold greater) than the control LNPs. acs.orgacs.org This research directly demonstrated that the cyclopentylpropyl group was far less effective than the lipoic acid moiety in this specific context, providing clear insight into the SAR and highlighting the critical role of the lipoic acid's reducible disulfide ring in facilitating mRNA delivery. acs.org

| Lipid Component | Key Structural Feature | Relative Transfection Efficiency | Conclusion from SAR Study | Reference |

|---|---|---|---|---|

| LA-A2B2CD3 | Lipoic Acid | ~100x | Disulfide ring is critical for high efficiency | acs.orgacs.org |

| CA-A2B2CD3 | This compound | 1x (Baseline) | Cyclopentylpropyl group is ineffective for this application | acs.orgacs.org |

Catalysis Research

While direct research on the use of this compound in the development of solid catalysts is not prominent, studies on structurally similar molecules provide relevant insights. Research has been conducted on the conversion of propionic acid, the parent carboxylic acid without the cyclopentyl group, into gasoline-range hydrocarbons using ZSM-5 zeolite catalysts. researchgate.net In this process, the solid acid catalyst facilitates reactions such as ketonization and aldol (B89426) condensation. researchgate.net Temperature-programmed desorption studies indicate that the reaction begins with the formation of an acylium cation on the Brønsted acid sites of the catalyst. researchgate.net Such research establishes that carboxylic acids can serve as important substrates in heterogeneous catalysis for producing valuable chemicals and fuels.

Chiral Brønsted acid catalysis is a powerful tool in modern organic synthesis for controlling the stereochemical outcome of reactions. nih.gov Carboxylic acids, with pKa values typically falling between those of hydrogen bond donors and strong phosphoric acids, are increasingly being explored as catalysts for reactions requiring intermediate acidity. rsc.orgresearchgate.net By modifying the structure of a chiral carboxylic acid, its acidity and steric environment can be fine-tuned to activate specific substrates enantioselectively. rsc.org

While this compound itself is not chiral, its core structure can be incorporated into more complex, chiral molecules designed to function as catalysts. The development of chiral carboxylic acid catalysts has proven effective for a range of asymmetric transformations. rsc.orgsemanticscholar.org For example, chiral dicarboxylic acids and other specialized carboxylic acid derivatives have been successfully employed in reactions involving sensitive substrates. nih.govnih.gov This area of research suggests the potential for developing novel chiral catalysts derived from the propionic acid scaffold for applications in specialized reactions like asymmetric photocycloadditions, where precise control over excited-state reactivity is required.

Biochemical and Pharmacological Studies

The most significant pharmacological relevance of this compound lies in its role as an essential intermediate for Testosterone Cypionate, a widely used medication for treating conditions related to testosterone deficiency. lookchem.com The cypionate ester, derived from this compound, is crucial for the drug's long-acting profile.

In biochemical research, the compound has been used to probe biological systems. As detailed in section 5.2.3, a lipid derivative was synthesized using this compound as a control to investigate the mechanisms of mRNA delivery by lipid nanoparticles. acs.org This study is a direct application of the compound in a biochemical context to understand and optimize therapeutic delivery systems. acs.org

Furthermore, metabolomic studies have identified this compound in human blood. However, it is not a naturally occurring metabolite. Its presence is indicative of exposure to the compound or its derivatives from external or environmental sources. This classifies it as part of the human exposome, which encompasses all non-genetic exposures an individual experiences over a lifetime.

Environmental Studies: Monitoring and Analysis

The identification of this compound in human blood as part of the exposome underscores the relevance of its environmental monitoring. Since it is not a natural metabolite, its presence in biological samples suggests that humans may be exposed to it through pharmaceuticals (like Testosterone Cypionate), industrial processes, or other environmental pathways.

The analysis and monitoring of this compound in environmental or biological samples rely on standard analytical chemistry techniques. The National Institute of Standards and Technology (NIST) provides reference data for this compound, including mass spectrometry and gas chromatography data. nist.gov These methods are fundamental for its detection and quantification.

Gas Chromatography (GC): This technique separates the compound from other components in a sample based on its volatility and interaction with the chromatography column.

Mass Spectrometry (MS): Often coupled with GC (GC-MS), this method detects the compound by ionizing it and measuring the mass-to-charge ratio of the resulting fragments, providing a unique "fingerprint" for positive identification. nist.gov

Data for derivatives, such as this compound, heptyl ester, is also available, allowing for the tracking of related compounds in various matrices. nist.gov

Detection in Bleed Air Samples from Engine Fluid Contamination

In the field of aviation safety and occupational health, the detection of specific chemical compounds in aircraft bleed air is a critical area of research. Bleed air, which is compressed air drawn from the engine, is used to pressurize the cabin and for other onboard systems. However, mechanical issues can lead to the contamination of this air with engine oil or hydraulic fluids, posing potential health risks to crew and passengers. Recent studies have identified esters of this compound as significant markers for engine oil contamination in bleed air.

Research conducted as part of a congressionally mandated aircraft air quality study by the Federal Aviation Administration's Civil Aerospace Medical Institute (FAA/CAMI) and supported by the Naval Air Warfare Center Aircraft Division (NAWCAD) has provided substantial insights. bts.govbts.gov These studies involved simulating fluid leak events in aircraft environmental control systems (ECS) on the ground. bts.gov During these simulations, various aircraft fluids, including engine oils and hydraulic fluids, were injected into the system to analyze the resulting chemical emissions in the bleed air. bts.govbts.gov

The chemical analysis of the collected air samples consistently demonstrated that volatile organic compounds (VOCs) are released into the bleed air when engine fluids contaminate the system. bts.govbts.gov A key finding was that the profile of these VOCs differs depending on the type of fluid that has leaked. Specifically, an increase in carboxylic acid emissions was observed during engine oil contamination events. bts.gov

One of the specific compounds identified in these studies is this compound, 2-ethylhexyl ester. bts.govbts.gov The presence and concentration of this compound serve as a chemical indicator for the contamination of bleed air with turbine engine oils. bts.gov The analysis of bleed air samples was performed using Gas Chromatography-Mass Spectrometry (GC-MS), which allowed for the identification and quantification of various VOCs. bts.gov

The data gathered from these simulated contamination events highlights the potential for using chemical analysis to identify the source of fluid leaks in aircraft bleed air systems. bts.gov The distinct chromatogram profiles of different fluids can act as indicators of specific system failures. bts.gov

Below are tables summarizing the detection of this compound, 2-ethylhexyl ester in bleed air samples during simulated engine oil contamination events, as reported in the aforementioned studies.

Table 1: Detection of this compound, 2-ethylhexyl ester in Bleed Air During Simulated Contamination

| Retention Time (min) | Compound Name | CAS Number | Concentration (µg/m³) |

| 32.39 | This compound, 2-ethylhexyl ester | 1000293-47-0 | 137.4 |

| 32.62 | This compound, 2-ethylhexyl ester | 1000293-47-0 | 90.3 |

Data sourced from a ground-based aircraft test simulating engine fluid contamination. bts.gov

Table 2: VOCs Identified in Bleed Samples from HyJetIV Injection

| Retention Time (min) | Compound Name | CAS Number | Concentration at 200°C (µg/m³) | Concentration at 250°C (µg/m³) |

| 32.48 | This compound, 2-ethylhexyl ester | 1000293-47-0 | -- | 15.6 |

"--" indicates the concentration was below the detection limits of the method used. bts.gov Toluene-equivalent concentration. bts.gov

These findings underscore the importance of this compound and its esters as analytical targets in the development of real-time monitoring systems for bleed air quality in aircraft. bts.gov While the current methods of sample collection and analysis are not performed in real-time, they provide a valuable foundation for identifying the types of fluid leaks and improving aircraft safety. bts.gov

Future Directions and Emerging Research Avenues

Advanced Synthetic Strategies for Complex Derivatives

3-Cyclopentylpropionic acid serves as a crucial starting material for the synthesis of more intricate molecules. Its carboxylic acid functionality is readily transformed into a variety of other functional groups, such as esters and amides, allowing for its incorporation into larger, more complex structures. Future research will likely focus on developing more efficient and stereoselective synthetic routes to novel derivatives. This includes the use of advanced coupling agents and catalytic methods to construct molecules with precise three-dimensional arrangements, which are often critical for biological activity.

Key areas for future synthetic exploration include:

Peptidomimetics and Amino Acid Analogs: The synthesis of non-proteinogenic amino acids like 3-Amino-3-cyclopentylpropanoic acid has opened avenues for creating peptides with enhanced stability and novel biological functions, including potential neuroprotective effects.

Heterocyclic Chemistry: Incorporating the cyclopentylpropyl moiety into heterocyclic ring systems is a promising strategy for developing new therapeutic agents. For instance, derivatives have been synthesized as intermediates for inhibitors of Mycobacterium tuberculosis EthR, a key regulatory protein involved in drug resistance.

Enzyme Inhibitors: The development of amine analogs, such as 3-substituted cyclopentylamines, has been explored for their potential as fatty acid synthase (FAS) inhibitors, a target in cancer therapy.

The table below outlines examples of complex derivatives synthesized from this compound and their potential applications, highlighting the synthetic versatility of the parent compound.

| Derivative Class | Example Compound/Precursor | Synthetic Application / Potential Use |

| Amide Derivative | 3-Cyclopentyl-1-(tetrahydropyrimidin-1(2H)-yl)propan-1-one | Intermediate for inhibitors of Mycobacterium tuberculosis EthR |

| Amino Acid Analog | 3-Amino-3-cyclopentylpropanoic acid | Peptidomimetics, potential neuroprotective agents |

| Amine Analog | 3-Substituted cyclopentylamines | Fatty acid synthase (FAS) inhibitors for cancer therapy |

| Ester Derivative | Testosterone (B1683101) cypionate | Pharmaceutical compound |

In-depth Mechanistic Studies of Biological Activities

While various derivatives of this compound have shown promise in preliminary biological screenings, a deeper understanding of their mechanisms of action is a critical future objective. Mechanistic studies are essential to translate initial findings into viable therapeutic strategies. github.io This involves elucidating how these molecules interact with their biological targets—such as enzymes or receptors—at a molecular level. github.io

Future research should prioritize:

Target Identification and Validation: For derivatives exhibiting interesting biological effects, identifying the specific protein or pathway they modulate is paramount.

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and evaluation of analogs will help to map the structural features of the molecule that are critical for its biological activity.

Kinetic and Thermodynamic Binding Analysis: Techniques such as surface plasmon resonance can provide detailed information on the binding affinity, association, and dissociation rates of a compound with its target protein, offering insights into its potency and duration of action. github.io

Cellular and In Vivo Models: Moving beyond initial in vitro assays, it is crucial to study the effects of these compounds in more complex biological systems to understand their efficacy, metabolism, and potential off-target effects. mdpi.com

For example, while derivatives have been identified as potential FAS inhibitors, in-depth studies are needed to determine their mode of inhibition (e.g., competitive, non-competitive), their selectivity over other enzymes, and their effects on cancer cell metabolism and proliferation.

Computational Chemistry and Molecular Modeling of this compound and Its Interactions

Computational chemistry and molecular modeling have become indispensable tools in modern chemical and biological research. ijrar.orgijrar.org These approaches can significantly accelerate the discovery and optimization of new molecules by providing insights into their structure, properties, and interactions at an atomic level. nih.gov For this compound and its derivatives, computational methods can be applied to:

Predict Binding Modes: Molecular docking simulations can predict how a derivative might bind to the active site of a target protein, such as an enzyme or receptor. This can help rationalize observed biological activity and guide the design of more potent analogs. ijrar.org

Elucidate Reaction Mechanisms: Quantum mechanics calculations can be used to study the electronic structure of molecules and model chemical reactions, aiding in the optimization of synthetic pathways. ijrar.org

Virtual Screening: Large libraries of virtual derivatives can be rapidly screened against a biological target to identify promising candidates for synthesis and experimental testing. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a molecule and its target over time, providing a more realistic picture of their interaction and the stability of the resulting complex. ijrar.org

The following table conceptualizes how computational tools could be applied to study derivatives of this compound.

| Computational Method | Application | Research Question Addressed |

| Molecular Docking | Predict binding of derivatives to Fatty Acid Synthase (FAS) | How do structural modifications to the cyclopentylpropyl scaffold affect binding affinity and orientation in the FAS active site? |

| Quantum Mechanics (QM) | Calculate electronic properties and reaction energies | What is the most energetically favorable pathway for synthesizing a novel heterocyclic derivative? |

| Molecular Dynamics (MD) | Simulate the stability of a derivative-receptor complex | Does the designed ligand remain stably bound to its target protein under physiological conditions? |

| QSAR (Quantitative Structure-Activity Relationship) | Develop predictive models for biological activity | Can a computational model be built to predict the inhibitory potency of new analogs before they are synthesized? |

Nanotechnology and Material Science Applications of this compound Derivatives

The unique physicochemical properties of the cyclopentyl group can be leveraged in the fields of nanotechnology and material science. The aliphatic, cyclic structure can impart desirable characteristics such as hydrophobicity and structural rigidity into larger molecular assemblies.

A notable emerging application is in the development of lipid nanoparticles (LNPs) for mRNA delivery. acs.org LNPs are a leading platform for delivering nucleic acid-based therapeutics, including vaccines and gene-editing systems. acs.org In a recent study, a derivative of this compound was used to synthesize the ionizable lipid CA-A2B2CD3. acs.org This lipid was incorporated into an LNP formulation and used as a comparator in a study aimed at optimizing mRNA delivery. While another lipid based on lipoic acid ultimately showed higher transfection efficiency, the synthesis and use of the this compound-derived lipid demonstrates the potential for this chemical moiety in the design of novel drug delivery systems. acs.org

Future research in this area could explore:

Novel Ionizable Lipids: Systematically modifying the structure of lipids derived from this compound to fine-tune the properties of LNPs, such as their stability, particle size, and efficiency of mRNA encapsulation and release.

Polymer Synthesis: Using this compound or its derivatives as monomers or functionalizing agents for the creation of new polymers with unique thermal or mechanical properties.

Functional Surfaces: Grafting derivatives onto surfaces to modify their properties, for example, to create hydrophobic or biocompatible coatings.

Environmental Remediation and Bioremediation Research Involving Alicyclic Compounds

Alicyclic compounds, which feature non-aromatic carbon rings, are components of petroleum and can be environmental contaminants. nih.govnih.gov Research into the biodegradation of these compounds is crucial for developing effective bioremediation strategies. nih.gov Studies have shown that microorganisms can degrade alicyclic hydrocarbons. For instance, a sulfate-reducing bacterial enrichment has been shown to metabolize ethylcyclopentane (B167899), a related alicyclic hydrocarbon. researchgate.net The proposed degradation pathway involves the formation of intermediates such as ethylcyclopentylsuccinic acid. researchgate.net

This research suggests that microorganisms possessing the enzymatic machinery to break down alicyclic rings could potentially degrade this compound and similar compounds. Future research avenues include:

Identifying Degradation Pathways: Elucidating the specific metabolic pathways and enzymes that microorganisms use to break down this compound.

Isolation of Novel Microbes: Screening for and isolating new bacterial or fungal strains from contaminated environments that are capable of using alicyclic compounds as a carbon source. researchgate.net

Genetic and Enzymatic Studies: Characterizing the genes and enzymes involved in the ring-cleavage of the cyclopentyl group, which could be harnessed for biotechnological applications.